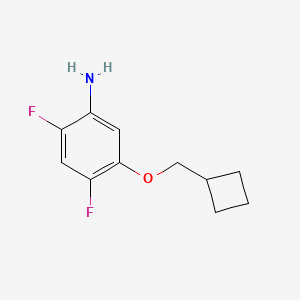
2-Bromo-3-(bromomethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of brominated biphenyls It is characterized by the presence of two bromine atoms attached to a biphenyl structure, one at the 2-position and the other at the 3-position on a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 3-(bromomethyl)-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-bromination and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the environmental footprint of the production process.
化学反应分析
Types of Reactions
2-Bromo-3-(bromomethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent biphenyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-3-(bromomethyl)-1,1’-biphenyl, while oxidation with potassium permanganate can produce 2-bromo-3-(carboxymethyl)-1,1’-biphenyl.
科学研究应用
2-Bromo-3-(bromomethyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or intermediate in the study of biological pathways and mechanisms.
Medicinal Chemistry: The compound can be explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
作用机制
The mechanism of action of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
相似化合物的比较
Similar Compounds
2-Bromo-3-methylbiphenyl: Lacks the additional bromine atom on the methyl group, leading to different reactivity and applications.
3-Bromo-2-(bromomethyl)-1,1’-biphenyl: Positional isomer with potentially different chemical and biological properties.
2,3-Dibromo-1,1’-biphenyl: Both bromine atoms are directly attached to the biphenyl rings, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-(bromomethyl)-1,1’-biphenyl is unique due to the presence of both bromine atoms in specific positions, which allows for selective functionalization and diverse reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C13H10Br2 |
|---|---|
分子量 |
326.03 g/mol |
IUPAC 名称 |
2-bromo-1-(bromomethyl)-3-phenylbenzene |
InChI |
InChI=1S/C13H10Br2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI 键 |
PJXZIEDLTHQYBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)

amine](/img/structure/B12088146.png)
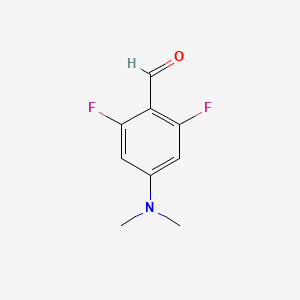
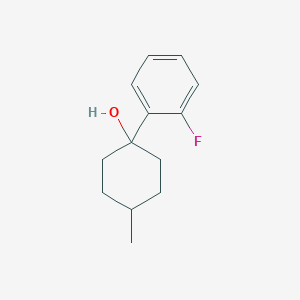
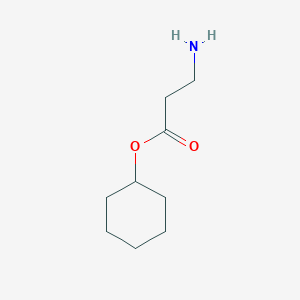
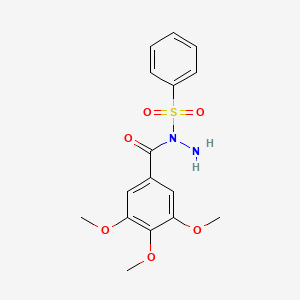
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)
